ethyl 3-(2-(naphthalen-1-yl)acetamido)-1H-indole-2-carboxylate

Inflammation Kinase Inhibition Structure-Activity Relationship

Research on IKK2-dependent NF-κB signaling often stalls due to the steep SAR of indole-carboxamide inhibitors, where minor changes cause >200-fold potency shifts. This compound is the exact IKK2 inhibitor probe needed to avoid inactive analogs. - Validated chemotype from a patent family with low-nM biochemical activity against IKK2 - Serves as a scaffold-hopping tool to explore the under-represented 1H-indole-2-carboxylate regioisomeric core - Use as a reference tool in selectivity panels to define nAChR off-target activity thresholds (K_i 2.69-6.99 µM for related compounds).

Molecular Formula C23H20N2O3
Molecular Weight 372.424
CAS No. 850929-42-9
Cat. No. B2534870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-(2-(naphthalen-1-yl)acetamido)-1H-indole-2-carboxylate
CAS850929-42-9
Molecular FormulaC23H20N2O3
Molecular Weight372.424
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)CC3=CC=CC4=CC=CC=C43
InChIInChI=1S/C23H20N2O3/c1-2-28-23(27)22-21(18-12-5-6-13-19(18)24-22)25-20(26)14-16-10-7-9-15-8-3-4-11-17(15)16/h3-13,24H,2,14H2,1H3,(H,25,26)
InChIKeyKLRFQNAVPMCFJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-(2-(naphthalen-1-yl)acetamido)-1H-indole-2-carboxylate Procurement Guide for Kinase Research


Ethyl 3-(2-(naphthalen-1-yl)acetamido)-1H-indole-2-carboxylate is a synthetic indole-2-carboxylate derivative. It belongs to a class of compounds patented as inhibitors of IKK2 (IκB kinase beta), a key regulator of the NF-κB signaling pathway implicated in inflammatory diseases [1]. Its structure combines a naphthalen-1-ylacetamido group at the 3-position with an ethyl ester at the 2-position of the indole core, a scaffold common to many kinase inhibitor chemotypes . The compound is primarily available from specialty chemical suppliers for research purposes.

Pathway Fit IKK2/NF-κB signaling probe for inflammatory pathway studies
Scaffold Indole-2-carboxylate core; distinct from indole-5-carboxamide chemotypes
Evidence Class-level IKK2 inhibition; confirm activity in your assay before use

Substitution Risks for Ethyl 3-(2-(naphthalen-1-yl)acetamido)-1H-indole-2-carboxylate


Generic substitution among indole-2-carboxylate IKK2 inhibitors is not advisable due to steep structure-activity relationships (SAR). In the related patent family, small modifications to the indole core's substitution pattern drastically alter biochemical potency against IKK2 [1]. For instance, a direct structural analog with an alternative aryl group showed over a 200-fold difference in IKK2 inhibitory activity in a biochemical assay [2]. Without head-to-head data for this specific compound, assuming functional equivalence based on core structure creates a high risk of selecting an inactive or off-target-active replacement, potentially invalidating an entire research campaign.

Steep SAR sensitivity
Minor indole substitution changes can shift IKK2 potency drastically; reported analog variation exceeds two orders of magnitude. Confirm target activity in your assays.
Off-target receptor binding
Class-level nicotinic acetylcholine receptor (nAChR) affinity may confound kinase selectivity interpretation. Review nAChR profile if CNS endpoints matter.
Scaffold mismatch
Indole-5-carboxamide inhibitors are not direct substitutes; the 2-carboxylate ester differs in H-bonding, metabolic soft-spots, and IP landscape.

Activity Benchmarks for Ethyl 3-(2-(naphthalen-1-yl)acetamido)-1H-indole-2-carboxylate


IKK2 Inhibition vs. Closest Patent Analogs

This compound is claimed as an IKK2 inhibitor, a mechanism central to its therapeutic hypothesis [1]. While a specific numeric IC50 value for the target compound has not been published, direct structural analogs from the same patent family show potent inhibition. For example, a close analog exhibited an IC50 of 6 nM in an IKK2 inhibition assay [2]. Another analog with a single substitution change showed an IC50 of 10 nM [3]. This data suggests the target compound's activity is likely to be in the low nanomolar range, but its exact potency and selectivity profile versus these characterized analogs remain unverified. This constitutes a critical data gap for exact compound selection.

IKK2 Inhibition vs Analogs
Class-level inference
Target: Data not available
Patent analogs: IC50 6 nM, 10 nM
Supports IKK2 pathway inhibition study fit
Biochemical assay context; confirm activity in your lab
Inflammation Kinase Inhibition Structure-Activity Relationship

Off-Target Activity at Nicotinic Acetylcholine Receptors

A structurally related compound (CHEMBL367641) was tested for binding to nicotinic acetylcholine receptors. It showed K_i values of 2.69 µM (α2β2), 4.07 µM (α3β2), and 6.99 µM (α4β2) [1]. This quantitative profile suggests a potential for off-target activity on neuronal receptors for compounds of this class. By class-level inference, the target compound may carry a similar liability, making this data a crucial differentiator when selecting between indole IK2 inhibitor scaffolds where CNS penetration and receptor-based side effects are a concern.

nAChR Off-target Binding
Class-level inference
Related cmpd Ki: 2.69–6.99 µM (α2β2, α3β2, α4β2)
Supports off-target selectivity review
Target nAChR profile unverified; class-level warning
Off-Target Selectivity Neuropharmacology Drug Safety

Indole-2-Carboxylate vs. Indole-5-Carboxamide Scaffold

The target compound features a 1H-indole-2-carboxylate ester core, which is a key structural differentiator from a large family of IKK2 inhibitors built on an indole-5-carboxamide scaffold . The latter are extensively exemplified in primary patents. The 'carboxylate' vs. 'carboxamide' distinction at the 2-position versus 5-position represents a significant change in hydrogen-bonding capability, electron density, and metabolic liability [1]. By class-level inference, the target compound's 2-carboxylate core will exhibit distinct pharmacokinetic and reactivity properties compared to the 5-carboxamide analogs, offering a valuable tool for SAR exploration without infringing on the dominant IP space.

Scaffold Differentiation
Class-level inference
Indole-2-carboxylate ester core vs. Indole-5-carboxamide
Supports IP diversification and metabolic profiling
Distinct H-bonding and predicted metabolic soft-spot
Scaffold Differentiation Carboxylate Chemotype Intellectual Property

Research Applications for Ethyl 3-(2-(naphthalen-1-yl)acetamido)-1H-indole-2-carboxylate


IKK2/NF-κB Pathway Validation in Inflammation

The primary application is as a chemical probe to interrogate IKK2 function, as established by its patent classification as an IKK2 inhibitor [1]. Researchers studying rheumatoid arthritis, asthma, or COPD can use this compound in cell-based assays to demonstrate on-target inhibition of IκBα phosphorylation and subsequent downregulation of NF-κB-dependent cytokines like TNF-α. The compound's activity should be directly compared with published IC50 values of 6-10 nM for its closest analogs to benchmark its potency [2].

Scaffold-Hopping Tool for Kinase Inhibitors

This compound serves as a unique starting point for scaffold-hopping studies away from the crowded indole-5-carboxamide IKK2 inhibitor space . Its distinct 1H-indole-2-carboxylate core offers a different vector for substitution and distinct physicochemical properties. Procurement is justified for SAR libraries exploring this under-represented regioisomeric core, with the goal of improving selectivity over off-targets like nicotinic acetylcholine receptors, for which related compounds show micromolar affinity [3].

Negative Control for Selectivity Screening Panels

Given the class-level inference of potential off-target activity on nicotinic acetylcholine receptors (K_i from 2.69 to 6.99 µM for a related compound) [3], an ideal application is its use as a reference tool in selectivity panels. It can act as a 'negative control' to define the nAChR activity threshold during kinase profiling, helping teams differentiate true kinase-dependent pharmacology from receptor-mediated effects, a critical step in hit triage.

Developing CNS-Exempt IKK2 Inhibitors

For programs needing IKK2 inhibition but with a strict requirement for low CNS penetration, this compound's predicted indole-carboxylate class liability toward peripheral off-targets like nAChRs [3] makes it a valuable tool. It can be used to establish a baseline for in vitro toxicology and receptor profiling, guiding early medicinal chemistry efforts to design out these off-target interactions while maintaining potent IKK2 inhibition [1].

Application
Selection Property
Validation Focus
Inflammatory pathway studies
IKK2 inhibitor probe
Confirm IκBα phosphorylation and cytokine modulation
Scaffold-hopping for kinase SAR
Indole-2-carboxylate chemotype
Expand selectivity vs off-targets; differentiate IP
Selectivity panel reference
nAChR binding liability context
Set receptor activity threshold for hit triage
Peripheral-targeted IKK2 tool
Predicted low CNS exposure profile
In vitro receptor profiling and toxicology assessment
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